molecular formula C14H12ClFN6O3S B2846085 3-chloro-4-fluoro-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide CAS No. 1448033-88-2

3-chloro-4-fluoro-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide

Cat. No. B2846085
CAS RN: 1448033-88-2
M. Wt: 398.8
InChI Key: KQMVXEUKYOFYSS-UHFFFAOYSA-N
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Description

3-chloro-4-fluoro-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C14H12ClFN6O3S and its molecular weight is 398.8. The purity is usually 95%.
BenchChem offers high-quality 3-chloro-4-fluoro-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-chloro-4-fluoro-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial and Antifungal Activity

Compounds similar to 3-chloro-4-fluoro-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide have been synthesized and tested for antimicrobial and antifungal activities. For example, a series of 2-pyrazoline derivatives bearing benzenesulfonamide moieties exhibited significant activity against both Gram-negative and Gram-positive bacteria, as well as a yeast-like fungus (Hassan, 2013).

Anticancer Activity

Several studies have explored the potential anticancer properties of compounds structurally related to 3-chloro-4-fluoro-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide. Novel 2-pyrazoline and pyrazole derivatives, for instance, have shown promising results in inhibiting various human cancer cell lines, including lung, colon, and breast cancer (Sławiński et al., 2012).

Anti-HIV Activity

Compounds in this category have been evaluated for their anti-HIV activity. For instance, some derivatives displayed moderate to fairly high anti-HIV activity, showcasing their potential in this therapeutic area (Brzozowski, 1998).

Antidiabetic Agents

Research into fluoro-substituted derivatives similar to the compound has indicated their potential as antidiabetic agents. This includes the study of their hypoglycemic effects and evaluations of their structure-activity relationships (Faidallah et al., 2016).

properties

IUPAC Name

3-chloro-4-fluoro-N-[2-[6-oxo-3-(1,2,4-triazol-1-yl)pyridazin-1-yl]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClFN6O3S/c15-11-7-10(1-2-12(11)16)26(24,25)19-5-6-21-14(23)4-3-13(20-21)22-9-17-8-18-22/h1-4,7-9,19H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQMVXEUKYOFYSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)NCCN2C(=O)C=CC(=N2)N3C=NC=N3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClFN6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-4-fluoro-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide

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